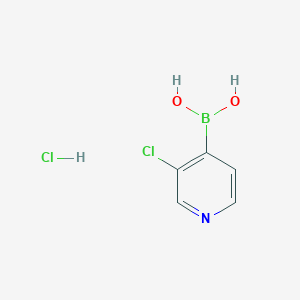
3-Chloropyridine-4-boronic acid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloropyridine-4-boronic acid HCl” is a chemical compound with the molecular formula C5H6BCl2NO2 . It is a type of boronic acid, which are compounds that have been widely studied in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . They can also participate in other transformations such as the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactivity
3-Chloropyridine-4-boronic acid HCl and similar boronic acids are crucial intermediates in organic synthesis. They are involved in directed ortho-metalation reactions and are reactive in Suzuki–Miyaura cross-coupling reactions, forming highly functionalized heteroarylpyridine derivatives, which are useful in various chemical transformations (Smith et al., 2008).
2. Catalysis
Boronic acids, including derivatives of this compound, demonstrate catalytic properties, such as in the aza-Michael addition reactions, showcasing their potential in asymmetric catalysis and synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).
3. Fluorescent Probing and Sensing
Boronic acid compounds are utilized in designing fluorescent probes for biological and chemical sensing. For instance, a water-soluble BODIPY-based fluorescent probe, incorporating pyridinium units, shows rapid and selective detection of hypochlorous acid in living cells, demonstrating the utility of boronic acid derivatives in biological imaging and molecular diagnostics (Jin et al., 2019).
4. Material Synthesis
Boronic acid derivatives are involved in the synthesis of novel materials, such as boron-doped ordered mesoporous carbon (B-OMCs), showing potential in various applications including catalysis and adsorption due to their surface properties and pore structure (Zhang et al., 2017).
5. Crystal Engineering
Compounds like this compound can form complex crystal structures with chlorometallates, leading to interesting hydrogen bond networks. These structures have implications in the field of crystal engineering, potentially influencing the design of new materials with specific properties (Yahsi et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 3-Chloropyridine-4-boronic acid HCl is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound is transferred from boron to palladium . This process involves the formation of a new Pd–C bond through the donation of electrons from palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the compound’s wide application in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound acts as a reagent, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can maintain its efficacy and stability under a variety of environmental conditions.
Safety and Hazards
According to the safety data sheet, “3-Chloropyridine-4-boronic acid HCl” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Given the diverse biological activities of boronic acids and their derivatives, there is a growing interest in extending the studies with these compounds in medicinal chemistry . The relatively simple and well-known preparation of compounds with boronic acid groups, combined with the potential to modify selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules, suggests promising future directions for the development of new drugs .
Análisis Bioquímico
Biochemical Properties
3-Chloropyridine-4-boronic acid HCl plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent. This interaction involves the transfer of an organic group from boron to a palladium catalyst, which then forms a new carbon-carbon bond . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, making it a valuable tool in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, it has been observed to impact cell signaling pathways by interacting with specific proteins, thereby altering gene expression and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins . The compound’s ability to form stable complexes with transition metals, such as palladium, is a key aspect of its mechanism of action, particularly in catalytic processes like the Suzuki-Miyaura coupling reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of various metabolites. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in synthetic organic chemistry, where it facilitates the formation of complex organic molecules . Additionally, its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFGBTWYYWUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
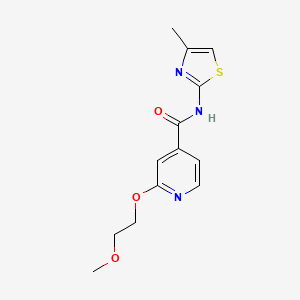
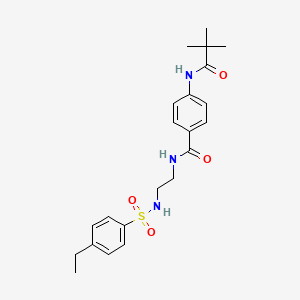
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
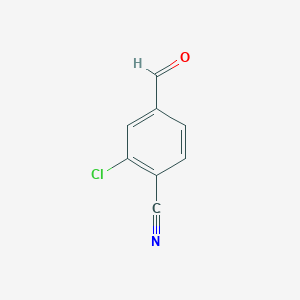
![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2592253.png)
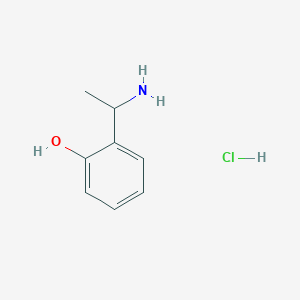
![(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B2592257.png)
![N-(3,4-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2592259.png)
